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Compound of Interest

Compound Name: 2-Methyl-D-homophenylalanine
CAS No.: 1260614-75-2
Cat. No.: B8097305
Get Quote
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Executive Summary

2-Methyl-homophenylalanine (Mhp) is a hon-proteinogenic

-disubstituted amino acid used to constrain peptide conformation and enhance metabolic
stability. The introduction of the methyl group at the

-carbon creates a quaternary center, severely restricting the rotation angles (
) of the peptide backbone.

o L-Isomer (S-configuration): Typically stabilizes right-handed helical structures (

-helix or
-helix) and type /111

-turns. It often retains biological activity in receptors evolved for natural L-peptides but with
enhanced potency due to entropy reduction.

e D-Isomer (R-configuration): Induces left-handed helical turns and type II'
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-turns. It is frequently used to disrupt existing helices or to target receptors requiring a
reverse-turn conformation. It offers superior proteolytic resistance compared to the L-isomer.

Chemical Identity & Structural Properties[1][2][3]

The term "2-Methyl-homophenylalanine” most critically refers to

-methyl-homophenylalanine, where the methylation occurs at the
-carbon of the homophenylalanine skeleton (
-amino-

-phenylbutanoic acid).

L-2-Methyl- D-2-Methyl-
Feature . .
homophenylalanine homophenylalanine
Stereochemistry (S)-configuration (R)-configuration
Side Chain (Ethyl-phenyl) (Ethyl-phenyl)
Methy! ( Methy! (
-Substituent
) )
] ) Strong Right-Handed Helix Strong Left-Handed Helix
Helix Propensity
promoter promoter
Restricted to Restricted to

Ramachandran Space

Note: "2-Methyl" may occasionally refer to ortho-methyl substitution on the phenyl ring.

However, in the context of D/L comparisons for stability and binding, the

-methyl modification is the dominant factor and is the focus of this guide.
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Comparative Performance: Binding Affinity &
Stability

The binding affinity of Mhp-containing peptides is governed by the "Lock-and-Key" principle:
the

-methyl group locks the peptide backbone into a specific conformation. If this conformation
matches the bioactive state, affinity increases (lower

). If it mismatches, affinity is abolished.

Binding Affinity Profiles
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L-lsomer D-Isomer Mechanistic
Parameter .
Performance Performance Rationale
L-Mhp mimics the
natural L-Phe/L-Hph
vector but reduces the
) ) Low for native L- entropic penalty of
Receptor High for native L- _ o
o ) targets; High for binding. D-Mhp
Compatibility peptide targets.

specific turn-mimics.

projects the side chain
in an opposing vector,
often causing steric

clashes.

Stabilizes bioactive

Stabilizes reverse

The quaternary

-carbon forces the

Conformational Lock turns (e.g., backbone into a
-helix. o narrow region of
-hairpins).
Ramachandran
space.
-methylation reduces
transport velocity (
Moderate Affinity / Low Affinity / High

Selectivity (e.g., LAT1)

High Selectivity.

Selectivity.[1]

) but enhances
specificity for System
L transporters over

others.

Potency (IC50)

Often 2-10x more
potent than native
Hph.

Variable; can be
inactive or act as an

antagonist.

Pre-organization of
the ligand into the
bound conformation
lowers the activation

energy of binding.

Proteolytic Stability (Half-Life)

One of the primary reasons to employ 2-Methyl-homophenylalanine is resistance to enzymatic

degradation.
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e L-Isomer: Resistant to chymotrypsin and other endopeptidases due to steric hindrance at the

cleavage site, but slowly degraded by non-specific proteases.

e D-Isomer:Completely resistant to most mammalian proteases. The enzyme's catalytic triad
cannot access the scissile bond due to the inverted stereochemistry and the steric bulk of

the
-methyl group.

Mechanistic Pathway: Impact on Signaling

The following diagram illustrates how the incorporation of D- vs L-Mhp alters the signaling
pathway of a hypothetical GPCR peptide ligand (e.g., Angiotensin or Opioid analog).
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(Chiral Environment)
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Click to download full resolution via product page

Caption: Mechanistic divergence of L- vs D-2-Methyl-homophenylalanine ligands. L-isomers
typically lock bioactive helices, while D-isomers induce reverse turns or steric clashes, altering

signaling outcomes.

Experimental Protocols

To validate the binding affinity and stability differences, the following protocols are

recommended.

Synthesis via Solid Phase Peptide Synthesis (SPPS)

Due to the steric hindrance of the

-methyl group, standard coupling times are insufficient.
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e Resin Loading: Use low-loading resins (0.3—0.5 mmol/g) to prevent aggregation.

e Coupling Reagents: Use HATU/HOAt or PyAOP instead of HBTU/HOBL. The 7-
azabenzotriazole moiety accelerates the reaction with sterically hindered amines.

e Double Coupling: Perform double coupling (2 x 2 hours) for the incoming 2-Me-Hph and the
subsequent amino acid.

» Deprotection: Standard 20% Piperidine in DMF is effective.
Radioligand Competition Binding Assay
Objective: Determine

values for D- and L-analogs against a native ligand.

e Preparation:

o Membrane Prep: Isolate membranes expressing the target receptor (e.g., CHO cells
expressing Dopamine D2 or Angiotensin AT1).

o Radioligand: Use

H-labeled native ligand (e.qg.,
H-Angiotensin II) at
concentration (~0.5 nM).

e Incubation:

o Mix membrane (20

g protein), radioligand, and varying concentrations (
to
M) of the L-2-Me-Hph or D-2-Me-Hph peptide analog.

o Buffer: 50 mM Tris-HCI, 5 mM MgCI
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, 0.1% BSA, pH 7.4. Include protease inhibitors (Aprotinin, Bestatin) unless testing
stability.

o Incubate at 25°C for 90 minutes.

« Filtration & Counting:
o Terminate reaction by rapid filtration through GF/B filters using a cell harvester.
o Wash 3x with ice-cold buffer.
o Measure radioactivity via liquid scintillation counting.
e Analysis:
o Plot % Specific Binding vs. Log[Ligand].
o Calculate

and convert to

using the Cheng-Prusoff equation:

Workflow Diagram
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Caption: Workflow for synthesizing and validating 2-Methyl-homophenylalanine peptides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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